Thiolan-3-amine hydrochloride

Description

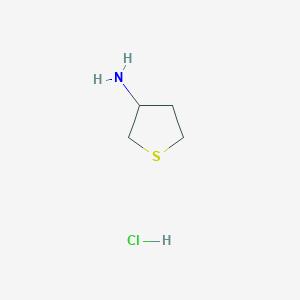

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVSFOHSVVNCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89123-28-4 | |

| Record name | thiolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Thiolan-3-amine Hydrochloride: A Core Scaffold for Modern Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is relentless. While aromatic heterocycles have long been a mainstay, the strategic incorporation of saturated, three-dimensional scaffolds is now recognized as a critical approach to escape "flatland" and access new, more selective biological targets. Thiolan-3-amine hydrochloride (CAS 101993-01-5), a saturated sulfur-containing heterocycle, represents a quintessential building block in this paradigm. Its constrained, non-planar ring system combined with a synthetically versatile primary amine offers a powerful tool for optimizing pharmacokinetic profiles and exploring complex structure-activity relationships. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications, grounded in field-proven chemical principles.

Section 1: Core Physicochemical & Spectroscopic Profile

Thiolan-3-amine, also known as tetrahydrothiophen-3-amine, is a cyclic thioether bearing a primary amine. For practical applications in synthesis and screening, it is almost exclusively utilized as its hydrochloride salt. The rationale is straightforward: the salt form confers superior thermal stability, reduced volatility, and, most importantly, enhanced solubility in the polar protic and aqueous solvent systems frequently employed in both reaction workups and biological assays.

Caption: Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of the parent amine and its hydrochloride salt are summarized below. Note that some values are computed, as extensive experimental data for this specific reagent is not widely published.

| Property | Value (Thiolan-3-amine Free Base) | Value (Hydrochloride Salt) | Source |

| CAS Number | 101993-01-5 | 101993-01-5 | PubChem[1] |

| Molecular Formula | C₄H₉NS | C₄H₁₀ClNS | PubChem[1] |

| Molecular Weight | 103.19 g/mol | 139.65 g/mol | PubChem[1] |

| IUPAC Name | thiolan-3-amine | thiolan-3-aminium chloride | PubChem[1] |

| Topological Polar Surface Area | 46.8 Ų | 26.0 Ų (cation) | PubChem[1] |

| Hydrogen Bond Donors | 1 | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | 1 | PubChem[1] |

| Predicted Solubility | - | High in Water, Methanol, DMSO | Principle |

Predicted Spectroscopic Signature

¹H NMR (400 MHz, D₂O): The choice of D₂O as a solvent is strategic; it simplifies the spectrum by exchanging the acidic ammonium protons (-NH₃⁺), causing their signal to disappear. This is a classic confirmatory test for exchangeable protons.

-

δ 3.5-3.8 ppm (m, 1H): The proton at the C3 position (CH-NH₃⁺) is expected to be the most downfield of the ring protons due to the direct deshielding effect of the adjacent ammonium group.

-

δ 2.8-3.3 ppm (m, 4H): The four protons on the carbons adjacent to the sulfur atom (C2 and C5) will appear as complex multiplets. Their chemical shift is influenced by the electronegativity of the sulfur atom.

-

δ 2.1-2.5 ppm (m, 2H): The two protons on the C4 carbon are expected to be the most upfield of the ring protons.

¹³C NMR (100 MHz, D₂O):

-

δ 55-60 ppm: The C3 carbon, directly attached to the nitrogen, will be significantly downfield.

-

δ 35-40 ppm: The C2 and C5 carbons, adjacent to the sulfur atom.

-

δ 30-35 ppm: The C4 carbon, furthest from the heteroatoms.

FT-IR (KBr Pellet):

-

2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺).

-

2900-2980 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups in the ring.

-

~1580-1610 cm⁻¹ (medium): Asymmetric N-H bending of the ammonium group.

-

~1500-1530 cm⁻¹ (medium): Symmetric N-H bending.

-

~650-700 cm⁻¹ (weak): C-S stretching vibration.

Section 2: Synthesis and Purification Protocol

The most logical and industrially scalable synthesis of Thiolan-3-amine initiates from the corresponding ketone, Tetrahydrothiophen-3-one , a readily available pharmaceutical intermediate[3][4]. The core transformation is a reductive amination , a cornerstone reaction in amine synthesis due to its high efficiency and selectivity[5].

Caption: High-Level Synthesis Workflow.

Step-by-Step Laboratory Protocol

This protocol describes a self-validating system for producing high-purity this compound. Each step is chosen for reliability and scalability.

PART A: Reductive Amination

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Tetrahydrothiophen-3-one (10.2 g, 100 mmol) and methanol (200 mL).

-

Ammonia Source: Add ammonium acetate (38.5 g, 500 mmol, 5.0 equiv.). The large excess of the ammonia source is critical to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.

-

Stirring and Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

-

Reduction: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (9.4 g, 150 mmol, 1.5 equiv.) portion-wise over 30 minutes. Causality Note: NaBH₃CN is the reductant of choice here because it is selective for the protonated imine intermediate over the starting ketone, preventing unwanted alcohol formation. Its reactivity is also moderate and controllable at this pH.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (16-18 hours). Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent (Caution: gas evolution). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Dilute the aqueous residue with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool in an ice bath. Extract the free amine product with dichloromethane (3 x 75 mL).

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Thiolan-3-amine as a crude oil.

PART B: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free amine oil from the previous step in isopropanol (IPA) (50 mL).

-

Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. The use of ethereal or isopropanolic HCl is crucial to avoid introducing water, which would hinder crystallization.

-

Isolation and Drying: Stir the resulting slurry at 0 °C for 1 hour. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to a constant weight. This yields the final this compound product.

Section 3: Chemical Reactivity & Safe Handling

The synthetic value of this compound lies in the predictable and robust reactivity of its primary amine. After deprotonation with a suitable base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile, readily participating in a wide array of C-N bond-forming reactions that are central to library synthesis and lead optimization.

Caption: Core Synthetic Transformations.

-

Amide Bond Formation: Reaction with acyl chlorides, activated esters, or carboxylic acids (using coupling agents like HATU or EDC) yields stable amide derivatives. This is the most common method for incorporating the scaffold into peptide mimics or other complex molecules.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and mimic phosphate groups.

-

N-Alkylation: Further reductive amination with aldehydes or ketones yields secondary amines, allowing for the introduction of diverse substituents to probe specific binding pockets of a biological target.

Safety & Handling

According to aggregated GHS data, Thiolan-3-amine is a hazardous substance requiring careful handling.[1]

| Hazard Type | GHS Classification | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Seek medical attention if ingested. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |

| Eye Damage | H318: Causes serious eye damage | Wear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes. |

| Respiratory | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. |

| Flammability | H227: Combustible liquid | Keep away from heat, sparks, and open flames. |

Handling Protocol: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 4: Strategic Application in Drug Discovery

The utility of this compound extends beyond its simple reactivity. Its incorporation into a drug candidate is a deliberate design choice aimed at optimizing molecular properties. Saturated heterocycles, or "sp³-rich" scaffolds, are increasingly sought after to improve upon the often-poor physicochemical properties of flat, aromatic compounds.

Key Advantages of the Thiolan Scaffold:

-

Improved Solubility: The non-planar, polar nature of the thiolane ring can disrupt crystal packing and improve aqueous solubility compared to a corresponding carbocyclic or aromatic ring, which is a major advantage for oral bioavailability.

-

Metabolic Stability: The tetrahydrothiophene ring generally possesses greater metabolic stability compared to electron-rich aromatic systems that are prone to oxidative metabolism by cytochrome P450 enzymes.

-

Three-Dimensionality: The puckered five-membered ring presents substituents in precise three-dimensional vectors. This allows for more specific and higher-affinity interactions with the complex topology of protein binding sites, potentially leading to enhanced potency and selectivity.

Caption: Role of Building Blocks in Drug Discovery.

By using this compound as a starting point, discovery teams can rapidly generate libraries of novel compounds where the core 3D structure is maintained while peripheral groups are varied. This systematic approach is fundamental to modern Structure-Activity Relationship (SAR) studies, accelerating the journey from an initial "hit" to a viable drug candidate.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable drug-like properties. Its stable, soluble salt form, straightforward synthesis from a common intermediate, and versatile primary amine handle make it an exceptionally practical building block. For researchers and drug development professionals, understanding the causality behind its use—from the choice of a reductive amination strategy to the deliberate incorporation of its sp³-rich scaffold to enhance solubility and 3D topology—is key to unlocking its full potential in the design of next-generation therapeutics.

References

- CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P

-

Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration - Organic Chemistry Portal. (URL: [Link])

- CN105218490B - Preparation method of (R)

-

Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa - American Chemical Society. (URL: [Link])

-

Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones | Organic Letters - ACS Publications. (URL: [Link])

-

Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. (URL: [Link])

-

Functional Groups In Organic Chemistry - Master Organic Chemistry. (URL: [Link])

-

Thiolan-3-amine | C4H9NS | CID 522918 - PubChem. (URL: [Link])

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. (URL: [Link])

- US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google P

- CN101575329B - Preparation method of tetrahydrothiophene-3-ketone and intermediate - Google P

-

3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. (URL: [Link])

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Thiamine Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem. (URL: [Link])

Sources

- 1. Thiolan-3-amine | C4H9NS | CID 522918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN101575329B - Preparation method of tetrahydrothiophene-3-ketone and intermediate - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Sulfolane Scaffold: A Technical Guide to 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a sulfolane derivative, represents one such critical building block. While seemingly simple, its rigid, polar, and three-dimensional structure offers a unique vector space for chemical exploration, making it an increasingly valuable starting point for the synthesis of novel therapeutic agents.

This guide provides an in-depth technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride for researchers, medicinal chemists, and drug development scientists. Moving beyond a simple catalog of properties, we will delve into its structural significance, practical applications, a detailed synthetic pathway, and the critical safety considerations necessary for laboratory use. The primary focus will be on its emerging role as a core component in the design of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Section 1: Molecular Structure and Physicochemical Properties

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, also known by its synonym 3-aminosulfolane hydrochloride, is the salt form of a saturated, five-membered heterocyclic amine. The defining feature is the sulfone group (SO₂), which imparts significant polarity and metabolic stability to the thiophene ring. The hydrochloride salt form is typically used to improve the compound's shelf-life and handling characteristics, as the free amine is more susceptible to degradation.[1]

The presence of the electron-withdrawing sulfone group significantly influences the chemical properties of the entire molecule, particularly the basicity of the amino group and the reactivity of the ring's C-H bonds.

Key Physicochemical Data

The following table summarizes the essential quantitative data for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride.

| Property | Value | Source(s) |

| IUPAC Name | 1,1-dioxothiolan-3-amine;hydrochloride | [2] |

| Synonym(s) | 3-Aminosulfolane hydrochloride | [3] |

| CAS Number | 51642-03-6 | [4] |

| Molecular Formula | C₄H₁₀ClNO₂S | [2] |

| Molecular Weight | 171.65 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 208-209 °C | [4] |

| Boiling Point | 334.9 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.314 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 68.5 Ų | [2] |

| Solubility | Precise quantitative data is not widely published, but as a hydrochloride salt of a small amine, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in non-polar organic solvents. |

Section 2: Significance in Medicinal Chemistry - Targeting the Nrf2 Antioxidant Pathway

The sulfolane moiety is not merely a passive scaffold; it is an active participant in molecular recognition and a key driver of biological activity. A significant body of research has identified derivatives of 3-aminotetrahydrothiophene 1,1-dioxide as potent, non-electrophilic activators of the Nrf2 signaling pathway.[5]

The Keap1-Nrf2-ARE Signaling Axis

Under normal physiological conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2.[6] In response to cellular stress (e.g., oxidative or electrophilic stress), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[6]

Traditional Nrf2 activators, such as sulforaphane, are often electrophilic molecules that react covalently with cysteine residues on Keap1. While effective, this mechanism can lead to off-target effects and potential toxicity. The class of compounds derived from 3-aminotetrahydrothiophene 1,1-dioxide represents a newer, non-electrophilic approach, offering the potential for a better safety profile.[5] It is hypothesized that these molecules interact non-covalently with the Keap1 protein, disrupting the Keap1-Nrf2 complex and triggering the same protective downstream cascade.

// Caption labelloc="b"; label="Mechanism of Nrf2 activation by a sulfolane derivative."; }

Caption: Proposed mechanism of Nrf2 activation by a sulfolane derivative.

Section 3: Synthesis and Characterization

While 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is commercially available, understanding its synthesis is crucial for analogue development. A direct, one-pot synthesis from a single source is not commonly cited. Therefore, a robust and scientifically sound two-part protocol is presented below, combining the synthesis of the free amine with a standard method for hydrochloride salt formation.

Part A: Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide (Free Amine)

This procedure is based on the well-established reaction of butadiene sulfone (3-sulfolene) with ammonia, followed by reduction. The initial reaction creates the unsaturated aminothiophene dioxide, which is then reduced to the target saturated ring system.

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

-

Reaction Setup: In a high-pressure autoclave, charge butadiene sulfone and a significant molar excess of aqueous ammonia.

-

Causality: The autoclave is necessary to contain the pressure generated by heating ammonia. The large excess of ammonia drives the Michael addition reaction forward and minimizes side reactions.

-

-

Reaction: Seal the autoclave and heat to 100-120 °C with stirring for 12-24 hours. The pressure will increase significantly.

-

Workup & Isolation: Cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the aqueous solution under reduced pressure to obtain the crude unsaturated amine, 3-amino-2,5-dihydrothiophene-1,1-dioxide.

-

Reduction Setup: Dissolve the crude product from the previous step in a suitable solvent such as ethanol or methanol. Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50-100 psi). Stir vigorously at room temperature for 8-16 hours.

-

Causality: Catalytic hydrogenation is a standard and efficient method for reducing carbon-carbon double bonds without affecting the sulfone group. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

-

-

Final Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-aminotetrahydrothiophene 1,1-dioxide as a solid or oil. This can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

Part B: Conversion to Hydrochloride Salt

This is a standard acid-base reaction to form the ammonium salt. The key is to use anhydrous (dry) conditions to prevent the product from becoming oily or difficult to handle, as amine hydrochlorides can be hygroscopic.[7]

-

Dissolution: Dissolve the crude or purified free amine from Part A in a minimal amount of a dry, non-protic solvent such as anhydrous diethyl ether, dioxane, or ethyl acetate.

-

Acidification: While stirring the solution at 0 °C (ice bath), slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of anhydrous HCl (e.g., 4M HCl in dioxane or a freshly prepared solution of HCl gas in isopropanol).[8]

-

Causality: Using a pre-made anhydrous HCl solution is safer and more controlled than bubbling HCl gas directly. The low temperature helps to control the exotherm of the neutralization reaction and often promotes better crystal formation.

-

-

Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

-

Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material. Dry the product under high vacuum to remove all residual solvent and HCl.

-

Characterization (Self-Validation): The final product should be characterized to confirm its identity and purity. Key techniques include:

-

Melting Point: Compare with the literature value (208-209 °C). A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

FTIR Spectroscopy: Look for characteristic peaks corresponding to the N-H bonds of the ammonium salt, and the S=O stretches of the sulfone.

-

Section 4: Spectroscopic Profile

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous thiophene dioxides.

-

¹H NMR (in D₂O): The spectrum is expected to be complex due to the non-symmetrical nature of the ring.

-

The proton on the carbon bearing the amino group (C3-H) would appear as a multiplet, likely in the range of 3.8-4.2 ppm.

-

The four protons on the carbons adjacent to the sulfone group (C2-H₂ and C5-H₂) would appear as complex multiplets further downfield, likely between 3.2-3.7 ppm.

-

The two protons on C4 would also be a multiplet, likely shifted further upfield, around 2.4-2.8 ppm.

-

The amine protons (NH₃⁺) would exchange with D₂O and thus be invisible.

-

-

¹³C NMR (in D₂O):

-

The carbon attached to the amino group (C3) would be expected around 55-60 ppm.

-

The carbons adjacent to the sulfone group (C2 and C5) would be shifted downfield, appearing in the range of 50-55 ppm.

-

The C4 carbon would be the most upfield, likely around 25-30 ppm.

-

-

FTIR (KBr Pellet):

-

N-H Stretch: A broad band from ~3100-2800 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group.

-

S=O Stretch: Two strong, characteristic absorption bands for the sulfone group will be present. An asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

-

Section 5: Safety, Handling, and Storage

As a research chemical, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride must be handled with appropriate care in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[4]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

Conclusion

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is more than just a simple heterocyclic amine; it is a strategically important building block for modern medicinal chemistry. Its rigid sulfolane core provides a stable and polar anchor for building molecular complexity, while its demonstrated utility in developing non-electrophilic Nrf2 activators places it at the forefront of research into therapies for oxidative stress-related diseases. By understanding its fundamental properties, synthetic routes, and biological significance, researchers are well-equipped to leverage this powerful scaffold in the design of the next generation of therapeutic agents.

References

-

Jo, A., et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Chemsrc (2023). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Chemsrc.com. Available at: [Link]

-

ChemBK (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. ChemBK.com. Available at: [Link]

-

ResearchGate (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem (n.d.). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Pan, X., et al. (2011). An efficient synthesis of (R)-3-aminothiolane. Journal of Chemical Research. Available at: [Link]

-

ScienceMadness Discussion Board (2008). Converting to the hydrochloric salt for storage?. Sciencemadness.org. Available at: [Link]

-

Hunter, G.A. & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

-

ResearchGate (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. Available at: [Link]

-

Saliu, F., et al. (2022). Regulatory mechanism of sulforaphane Keap1-Nrf2-ARE signaling pathway and induction phase II metabolic enzyme expression. Foods. Available at: [Link]

-

ScienceMadness Discussion Board (2008). Converting to the hydrochloric salt for storage?. Sciencemadness.org. Available at: [Link]

Sources

- 1. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105949171A - Tetrahydrothiophene synthesis method and process - Google Patents [patents.google.com]

- 4. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 5. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Converting Amine Sulfate into Amine Hydrochloride ? - Powered by XMB 1.9.11 [sciencemadness.org]

Thiolan-3-amine HCl molecular weight and formula

Technical Monograph: Thiolan-3-amine Hydrochloride

Part 1: Executive Technical Summary

This compound (also known as 3-Aminotetrahydrothiophene HCl) is a heterocyclic building block characterized by a five-membered saturated ring containing a sulfur atom and a primary amine at the 3-position.[1]

Critical Distinction: Researchers frequently confuse this compound with its oxidized analog, 3-Aminotetrahydrothiophene 1,1-dioxide (Sulfolane amine).[1] While the dioxide is a shelf-stable, crystalline solid often used in high-throughput screening, the thiolane (reduced sulfur) form described here requires specific handling due to the reactivity of the sulfide lone pairs.[1] This molecule is a bioisostere for cyclopentylamine and proline, offering unique lipophilicity profiles and metal-coordination capabilities in medicinal chemistry scaffolds.[1]

Part 2: Physicochemical Profile

The following data represents the hydrochloride salt form (

| Property | Specification | Notes |

| IUPAC Name | Tetrahydrothiophen-3-amine hydrochloride | |

| Common Synonyms | 3-Aminotetrahydrothiophene HCl; 3-Aminothiolane HCl | |

| Molecular Formula | Hill Notation | |

| Formula Weight | 139.65 g/mol | Free Base: ~103.19 g/mol |

| CAS Number | 89123-28-4 (Free Base) | Note: HCl salt is often prepared in situ or custom synthesized.[1][2][3][4] |

| Chirality | C3 is a stereocenter | Available as (R), (S), or Racemic. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers/alkanes. |

| pKa (Conj. Acid) | ~9.5 - 10.0 | Estimated; typical for secondary alkyl amines.[1] |

| Stability | Oxidation Sensitive | Sulfur atom oxidizes to sulfoxide/sulfone upon prolonged air exposure. |

Part 3: Synthetic Utility & Reactivity

Chemoselectivity Challenges

The core challenge in utilizing thiolan-3-amine is managing the competing nucleophilicity between the amine (

-

Hard Electrophiles (Acyl chlorides, NHS esters): React preferentially with the amine.

-

Soft Electrophiles (Alkyl halides, Michael acceptors): Risk of S-alkylation (sulfonium salt formation).[1]

-

Oxidants: Peroxides or performic acid will rapidly oxidize the sulfur to the sulfoxide (

) or sulfone (

Strategic Workflow

To maximize yield, the hydrochloride salt should be neutralized ("free-based") in situ under an inert atmosphere immediately prior to coupling.[1]

Figure 1: Synthetic workflow illustrating the critical divergence between successful coupling and oxidative degradation.[1]

Part 4: Experimental Protocol

Protocol: In-Situ Neutralization and Amide Coupling

Objective: To couple Thiolan-3-amine HCl with a carboxylic acid while preventing sulfur oxidation.[1]

Materials:

-

Carboxylic Acid Partner (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq) - Acts as both base and proton scavenger.[1]

-

Anhydrous DMF or DCM (Degassed).

Methodology:

-

Degassing: Sparge the reaction solvent (DMF/DCM) with nitrogen or argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents S-oxidation.[1]

-

Activation: In a flame-dried flask under

, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in the solvent. Stir for 5 minutes. -

Salt Addition: Add Thiolan-3-amine HCl (1.0 eq) directly as a solid.

-

Controlled Neutralization: Add DIPEA (3.0 eq) dropwise at

.-

Note: The first equivalent neutralizes the HCl salt; the subsequent equivalents drive the coupling.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash with saturated

(removes unreacted acid) and Brine.-

Caution: Avoid oxidizing washes (e.g., bleach or peroxide-containing solutions).[1]

-

-

Storage: Store the final product under inert gas at

if the thioether remains unoxidized.

Part 5: Handling & Safety

-

Odor Control: Like most low-molecular-weight sulfur heterocycles, the free base has a characteristic "stench."[1] All manipulations involving the free base must occur in a fume hood. The HCl salt is generally odorless but can release the odor upon exposure to moisture/base.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. Water absorption can lead to hydrolysis or stickiness, complicating precise weighing.

-

Waste Disposal: Segregate waste into "Sulfur-containing" streams. Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic sulfoxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522918, Thiolan-3-amine. Retrieved from [Link]

Sources

- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Purification of 3-Aminothiolane Hydrochloride

This is an in-depth technical guide regarding the solubility profile of 3-Aminothiolane hydrochloride (also known as Tetrahydrothiophen-3-amine hydrochloride ).

Executive Summary

3-Aminothiolane hydrochloride (Tetrahydrothiophen-3-amine HCl) is a heterocyclic amine salt critical in the synthesis of agrochemicals and pharmaceuticals. Its solubility behavior follows a distinct hierarchy governed by the ionic nature of the hydrochloride moiety and the lipophilicity of the thioether ring.

This guide provides a definitive analysis of its solubility in Water vs. Ethanol , elucidating the thermodynamic drivers behind these interactions. Furthermore, it details a field-proven recrystallization protocol that exploits these solubility differences for high-purity isolation.

Chemical Identity & Physicochemical Basis[1][2][3][4]

To understand the solubility, we must first analyze the solute-solvent interaction potential.

-

IUPAC Name: Tetrahydrothiophen-3-amine hydrochloride

-

Molecular Formula: C₄H₉NS·HCl

-

Molecular Weight: ~139.65 g/mol

-

Structure: A five-membered saturated ring containing sulfur, with a primary ammonium chloride group at the 3-position.

Lattice Energy vs. Solvation Enthalpy

As an amine hydrochloride, the crystal lattice is held together by strong electrostatic forces (ionic bonding) and hydrogen bonding between the ammonium protons (

Solubility Profile: Water vs. Ethanol[5][6][7]

The solubility differential between water and ethanol is the fundamental lever used for the processing and purification of this compound.

A. Solubility in Water (High)[6][8][9]

-

Status: Highly Soluble (>100 mg/mL estimated based on structural analogs like 2-iminothiolane HCl).

-

Mechanistic Driver: Water (

) is a high-dielectric solvent. It effectively shields the electrostatic attraction between the organic ammonium cation and the chloride anion. -

Solvation Shell: The water molecules form a tight hydration shell around the

(via hydrogen bonding) and the ammonium headgroup. The hydrophilic nature of the ionic salt dominates the lipophilicity of the small thiolane ring.

B. Solubility in Ethanol (Moderate to High-Hot)

-

Status: Soluble (Temperature Dependent) .

-

Mechanistic Driver: Ethanol (

) has a significantly lower dielectric constant than water. While it can solvate the ions, the energy penalty is higher. -

Temperature Sensitivity: At room temperature, solubility is moderate. However, at boiling point (78°C), the solubility increases drastically. This large

(solubility differential) upon cooling is the basis for recrystallization.

C. Comparative Data Table

| Solvent | Dielectric Constant ( | Solubility Status | Interaction Type | Application |

| Water | 80.1 | Very High | Strong Ion-Dipole | Dissolution, Extraction |

| Ethanol | 24.5 | Moderate (Cold) / High (Hot) | Weaker Ion-Dipole | Recrystallization Solvent |

| Acetone | 20.7 | Low / Insoluble | Dipole-Dipole (No H-bond donor) | Anti-Solvent / Washing |

| Chloroform | 4.8 | Insoluble | Weak Dispersion | Impurity Removal (Free base extraction) |

Visualization: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms that dictate the solubility difference.

Figure 1: Comparative solvation dynamics showing why water dissolves the salt readily, while ethanol offers temperature-dependent solubility suitable for purification.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if exact solubility data is required for your specific batch or polymorph.

-

Preparation: Dry the 3-Aminothiolane HCl salt in a vacuum desiccator over

for 24 hours to remove hygroscopic moisture. -

Saturation: Add excess salt to 10 mL of solvent (Water or Ethanol) in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume (e.g., 5 mL) of the filtrate in a tared weighing dish at 60°C under vacuum until constant weight is achieved.

-

Calculation:

Protocol B: Purification via Ethanol/Acetone Recrystallization

This protocol utilizes the "Soluble in Hot Ethanol / Insoluble in Acetone" principle to remove impurities.

Objective: Purify crude 3-Aminothiolane HCl (e.g., post-synthesis brown solid).

Workflow:

-

Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram of solid).

-

Note: If the salt does not fully dissolve, add small aliquots of water (dropwise) until clear (creating a solvent/co-solvent system).

-

-

Hot Filtration: While maintaining boiling temperature, filter rapidly to remove insoluble mechanical impurities (e.g., silica, charcoal).

-

Crystallization: Allow the filtrate to cool slowly to room temperature.

-

Anti-Solvent Addition: Once cooled, add Acetone (approx. 2-3 volumes relative to ethanol) to the mixture while stirring. This reduces the dielectric constant of the bulk solvent, forcing the salt to precipitate.

-

Isolation: Filter the white crystalline precipitate under vacuum.

-

Washing: Wash the filter cake with cold Acetone (in which the salt is insoluble) to remove surface mother liquor.

-

Drying: Dry under vacuum at 40°C.

Figure 2: Step-by-step purification workflow leveraging the differential solubility in Ethanol and Acetone.

Applications in Drug Development

The solubility profile of 3-Aminothiolane HCl is not merely a physical property but a tool for synthetic efficiency:

-

Intermediate Handling: In multi-step synthesis, the hydrochloride salt is often formed to protect the amine. Its high water solubility allows for aqueous extraction protocols where the salt remains in the aqueous phase while non-polar byproducts are extracted into organic solvents (e.g., Dichloromethane).

-

Free Base Liberation: To use the amine as a nucleophile, the salt is dissolved in minimal water, neutralized with base (NaOH or

), and the resulting oil (free amine) is extracted into an organic solvent. -

Stability: The hydrochloride salt is significantly more stable to oxidation (sulfur oxidation to sulfoxide/sulfone) than the free base. Storing it as a dry, crystalline salt (purified via the ethanol method above) is standard industry practice.

References

-

Solvation of Amine Salts: Chemistry LibreTexts. "Physical Properties of Amines." Discusses the hydrogen bonding capability and solubility trends of amine salts in water vs. alcohols.

-

Synthesis and Purification: Molecules (MDPI). "Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate." Describes the purification of 3-aminothiolane hydrochloride by washing with acetone and redissolving in water.[1][2] [3]

-

Structural Analog Data: PubChem. "Thiophen-3-amine hydrochloride."[4] Provides physical property data for the aromatic analog, supporting the general solubility trends of thiophene-amine salts. [4]

-

Recrystallization Principles: University of Rochester, Dept. of Chemistry. "Tips & Tricks: Recrystallization." Validates the use of Ethanol/Acetone systems for amine salt purification.

Sources

- 1. Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 4. Thiophen-3-amine hydrochloride | C4H6ClNS | CID 12413181 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Aminotetrahydrothiophene Free Base vs. Hydrochloride Salt Stability

[1]

Executive Summary

3-Aminotetrahydrothiophene (3-ATHT) is a valuable heterocyclic building block containing both a nucleophilic primary amine and a thioether linkage.[1] This dual functionality creates significant stability challenges not present in its oxidized analog, 3-aminotetrahydrothiophene-1,1-dioxide (sulfolane amine).[1]

This guide addresses the critical stability trade-offs between the Free Base (a volatile, air-sensitive liquid) and the Hydrochloride Salt (a stable, crystalline solid).[1] For 95% of storage and handling scenarios, the hydrochloride salt is the required form to prevent irreversible S-oxidation and carbamate formation.[1]

Part 1: Physicochemical Profile & Identification[1]

Critical Distinction: Do not confuse this molecule with 3-Aminosulfolane (3-Aminotetrahydrothiophene-1,1-dioxide).[1] The sulfolane derivative is highly stable and solid; the sulfide (discussed here) is reactive and sensitive.[1]

Comparative Data Table

| Property | Free Base (3-ATHT) | Hydrochloride Salt (3-ATHT[1]·HCl) |

| CAS Number | 101993-01-5 | 1127-60-2 (Generic/Related) |

| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Molecular Weight | 103.19 g/mol | 139.65 g/mol |

| Odor | Distinctive, unpleasant thioether (stench) | Faint / Odorless (if pure) |

| Oxidation Potential | High (S-oxidation to sulfoxide/sulfone) | Low (Lattice stabilizes S; N is protonated) |

| Hygroscopicity | Moderate (absorbs moisture & CO₂) | Hygroscopic (requires desiccant) |

| Solubility | DCM, THF, Toluene, Alcohols | Water, Methanol, DMSO |

| Storage Requirement | Argon atmosphere, < -20°C | Desiccated, Inert gas, 2-8°C |

Part 2: Stability Mechanisms & Degradation Pathways

The instability of the free base arises from two reactive centers: the sulfur atom (thioether) and the nitrogen atom (primary amine).[1]

Sulfur Oxidation (The Primary Threat)

Unlike simple amines, 3-ATHT contains a sulfide linkage.[1] In the presence of atmospheric oxygen, the sulfur atom undergoes radical oxidation to form the Sulfoxide (S=O), which can further oxidize to the Sulfone (O=S=O).[1]

-

Mechanism: Radical chain reaction initiated by light or trace metals.[1]

-

Impact: Changes polarity, interferes with metal-catalyzed cross-coupling, and alters metabolic profile.[1]

Carbamate Formation (The "Air" Threat)

The primary amine in the free base is a strong nucleophile.[1] Upon exposure to air, it rapidly reacts with atmospheric CO₂ to form a carbamate salt.[1]

-

Observation: The liquid free base becomes viscous or develops a white crust (the carbamate salt) upon air exposure.[1]

Salt Stabilization

Protonating the amine (

-

Electronic: The positive charge exerts an inductive electron-withdrawing effect (-I), slightly reducing the electron density on the sulfur atom, making it less prone to electrophilic oxidation.[1]

-

Lattice Energy: The formation of a crystal lattice restricts the diffusion of oxygen and moisture into the bulk material, significantly slowing degradation rates.[1]

Visualization: Degradation Hierarchy

Figure 1: Stability hierarchy and degradation pathways.[1] The Free Base is the central node of instability, prone to divergence into oxidized or carbonated impurities.[1]

Part 3: Storage & Handling Protocols[1]

Protocol A: Long-Term Storage (HCl Salt)[1]

-

Container: Amber glass vial (protects from photo-oxidation).[1]

-

Atmosphere: Flush headspace with Argon (heavier than air) before sealing.[1]

-

Seal: Parafilm over the cap is insufficient.[1] Use a cap with a Teflon liner and tape the seal.[1]

-

Temperature: Store at 2–8°C .

-

Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite, as the salt is hygroscopic.[1]

Protocol B: Handling the Free Base

Only generate the free base immediately prior to use.

-

Inert Line: All transfers must occur under a positive pressure of Nitrogen or Argon.[1]

-

Solvents: Use degassed, anhydrous solvents (DCM, THF).[1] Trace peroxides in ether/THF will instantly oxidize the sulfur.[1]

-

Quenching: If the reaction is finished, convert any unreacted amine back to a salt or consume it fully. Do not store the free base overnight on the benchtop.

Part 4: Synthetic Utility & Conversion Protocols

Researchers often purchase the stable Salt but need the Free Base for nucleophilic substitutions or metal-catalyzed cross-couplings.[1]

Workflow: Salt-to-Base Liberation (In Situ)

Best for reactions sensitive to water/extraction.[1]

-

Suspend 3-ATHT·HCl in the reaction solvent (e.g., THF or DMF).[1]

-

Add 1.05 - 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).[1]

-

Stir for 15 minutes. The solution now contains the free base and the amine hydrochloride salt (e.g., DIPEA[1]·HCl).

-

Note: Proceed directly to the next step. Do not isolate.

Workflow: Salt-to-Base Isolation (For pure liquid)

Use only if absolutely necessary.[1]

-

Dissolve 3-ATHT[1]·HCl in minimal water (approx. 5 mL/g).[1]

-

Cool to 0°C.

-

Add saturated NaHCO₃ or 2M NaOH dropwise until pH > 10.[1]

-

Extract immediately with Dichloromethane (DCM) (3x).[1]

-

Dry organic layer over Na₂SO₄ (Magnesium sulfate can be slightly acidic/catalytic for oxidation).[1]

-

Concentrate under reduced pressure at < 30°C . Do not heat.

-

Flush the resulting oil with Argon immediately.[1]

Visualization: Handling Decision Tree

Figure 2: Decision matrix for handling the salt-to-base conversion based on experimental needs.

Part 5: Analytical Validation

To verify the integrity of your 3-ATHT (Salt or Base), check for the "Sulfoxide Shift."[1]

-

1H NMR (DMSO-d6 or CDCl3):

-

Pure Sulfide: Protons adjacent to Sulfur appear at 2.6 – 3.0 ppm .[1]

-

Oxidized Sulfoxide: These protons shift downfield to 3.0 – 3.5 ppm due to the electron-withdrawing nature of the S=O bond.[1]

-

Carbamate (Free Base only): Look for broad peaks or doubling of signals due to rotamers of the carbamate species.[1]

-

References

-

PubChem. (2025).[1][2][3] Tetrahydrothiophen-3-amine (Compound).[1][4][2][3][5][6][7] National Library of Medicine.[1] Available at: [Link][1]

-

Brown, K. N., & Espenson, J. H. (1996).[1][8] Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1][8] Inorganic Chemistry, 35(25), 7211-7216.[1][8] Available at: [Link][1]

Sources

- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminotetrahydro-3-thiophenecarboxylic acid | C5H9NO2S | CID 13893658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. products-search [coolpharm.com]

- 6. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 101993-01-5|Tetrahydrothiophen-3-amine|BLD Pharm [bldpharm.com]

- 8. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamide Derivatives from Thiolan-3-amine HCl

Abstract

This comprehensive guide details the synthesis of novel sulfonamide derivatives commencing from thiolan-3-amine hydrochloride. The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The thiolan (tetrahydrothiophene) scaffold, a sulfur-containing saturated heterocycle, offers a unique three-dimensional chemical space that is of increasing interest in drug discovery for modulating physicochemical properties and exploring new biological activities. This document provides an in-depth examination of the synthetic strategy, key mechanistic considerations, and step-by-step protocols for the successful synthesis, purification, and characterization of N-(thiolan-3-yl)sulfonamides. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Thiolan-Sulfonamide Scaffold

Sulfonamides have a storied history in pharmaceutical development, from their initial discovery as antibacterial agents to their current applications as diuretics, hypoglycemics, and anti-inflammatory drugs.[1][2] Their enduring prevalence is a testament to their robust chemical stability, favorable pharmacokinetic profiles, and their ability to engage in critical hydrogen bonding interactions with biological targets.[3]

The incorporation of a thiolan ring introduces a flexible, non-aromatic, sulfur-containing motif. This can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, thereby providing a valuable tool for lead optimization. The synthesis of sulfonamides from thiolan-3-amine HCl combines these two privileged fragments, opening avenues for the creation of novel chemical entities with unique therapeutic potential.

The primary synthetic challenge addressed in this guide is the use of an amine hydrochloride salt as the starting material. This necessitates the use of a base to both liberate the free amine for reaction and to neutralize the hydrogen chloride (HCl) generated during the sulfonylation step.

Mechanistic Rationale and Strategic Considerations

The core of this synthesis is the nucleophilic attack of the free thiolan-3-amine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The Role of the Base: A Dual Mandate

When starting with this compound, the amine is protonated and thus non-nucleophilic. A base is required to deprotonate the ammonium salt, generating the free amine in situ.

Equation 1: Liberation of the Free Amine Thiolan-3-NH3+ Cl- + Base -> Thiolan-3-NH2 + [Base-H]+ Cl-

Once the free amine is available, it reacts with the sulfonyl chloride. This reaction produces one equivalent of HCl, which will protonate any available amine, rendering it unreactive. Therefore, a second equivalent of base is required to act as an acid scavenger, neutralizing this newly formed HCl and driving the reaction to completion.[3][4][5]

Equation 2: Sulfonylation and HCl Scavenging Thiolan-3-NH2 + R-SO2Cl + Base -> Thiolan-3-NH-SO2-R + [Base-H]+ Cl-

A tertiary amine, such as triethylamine (TEA) , is an excellent choice for this purpose as it is non-nucleophilic and effectively scavenges HCl, forming a salt that can be easily removed during workup.[3][6] An excess of the base (typically 2.2 to 2.5 equivalents) is recommended to ensure both complete deprotonation of the starting material and scavenging of the generated HCl.

The Role of the Catalyst: Enhancing Reactivity

While many primary and secondary amines react readily with sulfonyl chlorides, sterically hindered or electronically deactivated amines can be sluggish. In such cases, or to improve reaction rates and yields generally, a nucleophilic catalyst can be employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for sulfonylation reactions.[7][8] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent sulfonyl chloride and reacts more rapidly with the amine.

Caption: DMAP-catalyzed sulfonylation mechanism.

Choice of Solvent and Reaction Conditions

The choice of solvent is critical to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[9] The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sulfonyl chlorides are corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor.

Protocol 1: General Synthesis of N-(thiolan-3-yl)benzenesulfonamide

This protocol describes a representative synthesis using benzenesulfonyl chloride.

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Triethylamine (TEA) (2.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a catalytic amount of DMAP (0.05 eq).

-

Add anhydrous DCM to form a stirrable suspension.

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes. This allows for the in situ formation of the free amine.

-

Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with:

-

1 M HCl (to remove excess TEA and DMAP)

-

Saturated aqueous NaHCO₃ (to remove any remaining acidic species)

-

Brine (to remove residual water)

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[10]

Data Presentation and Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Amine | Thiolan-3-amine HCl | Starting material |

| Sulfonyl Chloride | 1.05 eq | Slight excess to ensure full conversion of the amine |

| Base (TEA) | 2.5 eq | Neutralizes HCl salt and scavenges reaction byproduct |

| Catalyst (DMAP) | 0.05 eq | Accelerates the rate of sulfonylation |

| Solvent | Anhydrous DCM | Aprotic solvent, prevents hydrolysis of sulfonyl chloride |

| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows reaction to proceed to completion |

| Reaction Time | 2 - 24 hours | Dependent on sulfonyl chloride reactivity; monitor by TLC/LC-MS |

Spectroscopic Characterization

The synthesized product, N-(thiolan-3-yl)benzenesulfonamide, should be characterized to confirm its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see multiplets for the thiolan ring protons and the aromatic protons of the benzenesulfonyl group. A characteristic signal for the N-H proton will also be present, which will disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbons of the thiolan ring and the aromatic ring will be observed.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic vibrational bands. Key stretches include the N-H stretch (around 3300-3200 cm⁻¹) and the two asymmetric and symmetric S=O stretches of the sulfonamide group (typically around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

-

MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The sulfonyl chloride may have degraded due to moisture. Consider increasing the amount of DMAP catalyst or extending the reaction time.

-

Incomplete Reaction: If starting material remains, ensure sufficient base was used to fully neutralize the hydrochloride salt and scavenge the byproduct HCl. A slight excess of the sulfonyl chloride can also help drive the reaction to completion.

-

Purification Difficulties: If the product is difficult to purify, the triethylamine hydrochloride salt may not have been fully removed during the workup. An additional wash with 1 M HCl may be necessary.

Conclusion

The synthesis of sulfonamide derivatives from this compound is a robust and straightforward procedure when key principles are observed. The critical step is the use of a suitable base, such as triethylamine, in sufficient quantity to both liberate the free amine and act as an acid scavenger. The use of a nucleophilic catalyst like DMAP can further enhance reaction efficiency. This methodology provides a reliable platform for the generation of diverse libraries of novel thiolan-containing sulfonamides for evaluation in drug discovery and development programs.

References

-

Rad, M. N. S., et al. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields. Synthesis, 2009(23), 3983-3988. Available at: [Link]

-

SciSpace. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

-

Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Prakash, O., et al. (2006). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

-

Ebadi, A. G., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PubMed Central. Available at: [Link]

-

Willis, M. C., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Novel N,3-Substituted 3H-[9][11][12]Triazolo[4,5-d]pyrimidin-5-amines. Available at: [Link]

-

Ijuomah, A. O., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

-

National Toxicology Program. (1999). Nomination Background: Triethylamine. Available at: [Link]

-

Jain, A., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. Available at: [Link]

-

White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

-

ACS Publications. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. Available at: [Link]

-

Imamoto, F., et al. (1980). Purification and characterization of the N gene product of bacteriophage lambda. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine. Available at: [Link]

-

Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

-

Murugan, R., et al. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

Beilstein Journals. (2018). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

-

Davoodnia, A., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. Available at: [Link]

-

Al-Sardi, A., et al. (2024). Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions. PubMed Central. Available at: [Link]

- Google Patents. (2010). Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.

-

Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). How can I clean triethylamine (TEA) from my polymer based material?. Available at: [Link]

-

Grygorenko, O., et al. (2023). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks. ResearchGate. Available at: [Link]

Sources

- 1. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution - Google Patents [patents.google.com]

- 6. Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

Application Notes & Protocols: Thiolan-3-amine Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Thiolan-3-amine hydrochloride's application as a strategic building block in modern heterocyclic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical rationale behind its utility, focusing on the synergistic reactivity of its primary amine and cyclic thioether functionalities. Detailed, field-proven protocols for key transformations—including amide bond formation, reductive amination, and multicomponent reactions—are presented. The guide emphasizes experimental causality, self-validating protocol design, and the potential for generating diverse molecular scaffolds relevant to pharmaceutical and materials science discovery.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1] Within this domain, sulfur-containing heterocycles like thiophene and its saturated analogue, thiolan (tetrahydrothiophene), are of particular interest due to their unique physicochemical properties.[2] this compound emerges as a particularly valuable building block by presenting two distinct, orthogonally reactive functional groups within a single, stable scaffold: a primary amine and a cyclic thioether.

-

The Primary Amine: As a nucleophile and a base, the amine group is a gateway to a multitude of classical transformations, including amide bond formation, alkylation, and participation in imine-based reactions.[3][4] Its hydrochloride salt form ensures stability and simplifies handling, with the free amine being readily liberated in situ with a suitable base.

-

The Thiolan Ring (Cyclic Thioether): The thioether moiety imparts specific steric and electronic properties to the molecule. While generally stable, the sulfur atom can be susceptible to oxidation, offering a potential handle for modulating solubility or introducing further reactivity.[5] Furthermore, the thiolan ring itself serves as a robust, non-aromatic scaffold that can be incorporated into larger, more complex molecular architectures, influencing the overall three-dimensional shape and biological activity of the final compound.[6]

This dual functionality makes this compound an efficient precursor for creating libraries of compounds with diverse substitution patterns, a key strategy in modern drug discovery.[7]

Physicochemical Properties & Safety

A thorough understanding of a reagent's properties is foundational to its effective and safe use.

| Property | Value | Source |

| Chemical Formula | C₄H₁₀ClNS | PubChem |

| Molecular Weight | 139.65 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | --- |

| Solubility | Soluble in water and polar organic solvents like methanol | --- |

Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Store in a tightly closed container in a dry, cool, and well-ventilated place.

Core Synthetic Transformations & Protocols

The following sections detail representative protocols that leverage the primary amine functionality of this compound. These methods are fundamental starting points for more complex, multi-step syntheses.

Synthesis of N-(Thiolan-3-yl) Amides via Acylation

Causality and Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[8] Converting the primary amine of Thiolan-3-amine to an amide serves multiple purposes: it neutralizes the basicity of the amine, introduces a wide variety of substituents (R-groups) via the acyl chloride, and creates a stable linkage that is a common feature in bioactive molecules. The use of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the HCl in the starting material and the HCl generated during the reaction, liberating the free amine to act as a nucleophile without competing in the reaction itself.

Caption: Schematic of the Ugi-3CR using Thiolan-3-amine.

Protocol 2.3: Ugi Synthesis of 2-(tert-butylamino)-N-(thiolan-3-yl)propanamide

This protocol uses acetone as the carbonyl component and tert-butyl isocyanide.

Materials:

-

This compound (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Acetone (1.2 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Methanol (MeOH)

Procedure:

-

In a screw-cap vial, combine this compound (e.g., 200 mg, 1.43 mmol) and methanol (5 mL).

-

Add triethylamine (0.22 mL, 1.57 mmol) and stir for 10 minutes.

-

Add acetone (0.13 mL, 1.72 mmol) and stir for another 10 minutes.

-

Add tert-butyl isocyanide (0.16 mL, 1.43 mmol) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Seal the vial and stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue can often be purified directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired α-aminoamide product.

Self-Validation:

-

Expected Yield: 50-70%.

-

Characterization: Successful formation of the Ugi product is confirmed by NMR and mass spectrometry. Key ¹H NMR signals include the newly formed amide N-H, the singlet for the tert-butyl group, and signals corresponding to the thiolan and acetone-derived moieties.

Advanced Applications & Future Outlook

The true potential of this compound lies in its use as a precursor to more complex, fused heterocyclic systems. While the primary amine provides a reliable handle for initial functionalization, subsequent reactions can involve the thiolan ring itself.

-